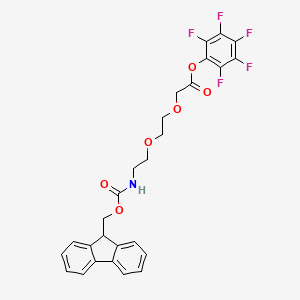![molecular formula C16H18N4O2S B2404991 1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one CAS No. 2248876-42-6](/img/structure/B2404991.png)
1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one is a synthetic organic compound with a complex structure featuring a cyclopropyl group, a triazole ring, and an azetidinone core. This compound's unique configuration contributes to its potential biological and chemical applications, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one typically involves several key steps:
Formation of the Triazole Ring: : The 1,2,4-triazole ring can be synthesized using a cyclization reaction involving hydrazines and carboxylic acids under acidic or basic conditions.
Attachment of the Hydroxyphenyl Group:
Sulfanylmethyl Substitution: : The attachment of the sulfanylmethyl group requires a nucleophilic substitution reaction, utilizing thiol-containing compounds.
Cyclopropyl and Azetidinone Formation: : The cyclopropyl group can be introduced via cyclopropanation of an olefin precursor, while the azetidinone ring is typically formed through an intramolecular cyclization reaction.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions for large-scale synthesis. This includes using efficient catalysts, controlled temperatures, and pressure conditions to ensure high yields and purity. Solvent selection and purification techniques are also critical to the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one undergoes various chemical reactions:
Oxidation: : Can be oxidized to introduce more functional groups or alter existing ones.
Reduction: : Reduction reactions can modify the azetidinone or triazole rings.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially involving the sulfanylmethyl group.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Conditions typically involve strong nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.
Major Products Formed
Oxidation: : Hydroxylated derivatives.
Reduction: : Reduced azetidinone or triazole compounds.
Substitution: : Various substituted derivatives depending on the nucleophile/electrophile used.
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in various fields:
Chemistry: : Used as a building block for more complex molecules.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: : Utilized in the synthesis of specialty chemicals and intermediates.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: : Includes enzymes, receptors, and nucleic acids.
Pathways Involved: : Can modulate biochemical pathways such as signal transduction, enzyme inhibition, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one stands out due to its unique structural combination of a cyclopropyl group, triazole ring, and azetidinone core. Similar compounds might include:
1-Cyclopropyl-3-methylazetidin-2-one: : Lacks the triazole ring and hydroxyphenyl group.
3-[[5-(2-Hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one: : Does not have the cyclopropyl group.
This detailed analysis offers a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanisms, and comparisons.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-16(8-20(14(16)22)10-6-7-10)9-23-15-17-13(18-19-15)11-4-2-3-5-12(11)21/h2-5,10,21H,6-9H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKKPZTVWGKPKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CC2)CSC3=NNC(=N3)C4=CC=CC=C4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2404913.png)

![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2404918.png)
![6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2404919.png)

![Tricyclo[3.2.1.02,4]octane-6-carbaldehyde](/img/structure/B2404922.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2404924.png)

![5-((4-Benzylpiperazin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2404927.png)

![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2404929.png)

